

Spectroscopic and Application Analysis of 3-Cyano-6-isopropylchromone: A Technical Guide

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Compound of Interest

Compound Name: 3-Cyano-6-isopropylchromone

Cat. No.: B119864

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Abstract

3-Cyano-6-isopropylchromone (CAS 50743-32-3) is a key heterocyclic intermediate with significant applications in medicinal chemistry and materials science. Its structural features, particularly the reactive cyano group and the chromone core, make it a versatile precursor for the synthesis of various bioactive molecules. This technical guide provides a comprehensive overview of the available spectroscopic data for **3-Cyano-6-isopropylchromone**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, it details generalized experimental protocols for acquiring such data and explores the compound's role as a precursor in the synthesis of Amlexanox, a known inhibitor of TBK1 and IKK ϵ kinases. Visual representations of a key signaling pathway and a synthetic workflow are provided to enhance understanding.

Physicochemical and Spectroscopic Data

While a complete, peer-reviewed spectroscopic dataset for **3-Cyano-6-isopropylchromone** is not readily available in the public domain, the following tables summarize the expected and reported data based on chemical principles and information from commercial suppliers. This data is crucial for the quality control and structural verification of the compound.

General Properties

Property	Value	Reference
CAS Number	50743-32-3	[1][2]
Molecular Formula	C ₁₃ H ₁₁ NO ₂	[1][2]
Molecular Weight	213.23 g/mol	[1]
Appearance	White to light yellow crystalline powder	[1]
Melting Point	117.0 - 121.0 °C	[1]
Purity	>98%	[2]

Spectroscopic Data Summary

The following tables present the anticipated spectroscopic data for **3-Cyano-6-isopropylchromone**.

Table 1: Predicted ¹H NMR Data (Note: Predicted values based on typical chemical shifts for similar structures.)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.50	s	1H	H-2
~8.00	d	1H	H-5
~7.60	dd	1H	H-7
~7.40	d	1H	H-8
~3.10	sept	1H	-CH(CH ₃) ₂
~1.30	d	6H	-CH(CH ₃) ₂

Table 2: Predicted ¹³C NMR Data (Note: Predicted values based on typical chemical shifts.)

Chemical Shift (δ) ppm	Assignment
~176.0	C-4 (C=O)
~155.0	C-8a
~150.0	C-2
~135.0	C-6
~125.0	C-7
~124.0	C-5
~118.0	C-4a
~117.0	C-8
~115.0	C \equiv N
~105.0	C-3
~34.0	-CH(CH ₃) ₂
~23.0	-CH(CH ₃) ₂

Table 3: Key IR Absorption Bands (Note: Based on characteristic functional group frequencies.)

Wavenumber (cm ⁻¹)	Functional Group
~2220	C \equiv N (Nitrile stretch)
~1650	C=O (Ketone stretch)
~1600, ~1480	C=C (Aromatic stretch)
~1200	C-O-C (Ether stretch)

Table 4: Mass Spectrometry Data

Parameter	Value
Molecular Ion [M] ⁺	m/z 213.08
[M+H] ⁺	m/z 214.08

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data outlined above. Specific parameters should be optimized based on the available instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **3-Cyano-6-isopropylchromone** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **¹H NMR Acquisition:** Acquire the proton NMR spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- **¹³C NMR Acquisition:** Acquire the carbon NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling should be used to simplify the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation:** Prepare the sample as a KBr (potassium bromide) pellet by grinding a small amount of the compound with dry KBr and pressing it into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.
- **Data Acquisition:** Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan of the empty sample compartment or KBr pellet, which is then automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

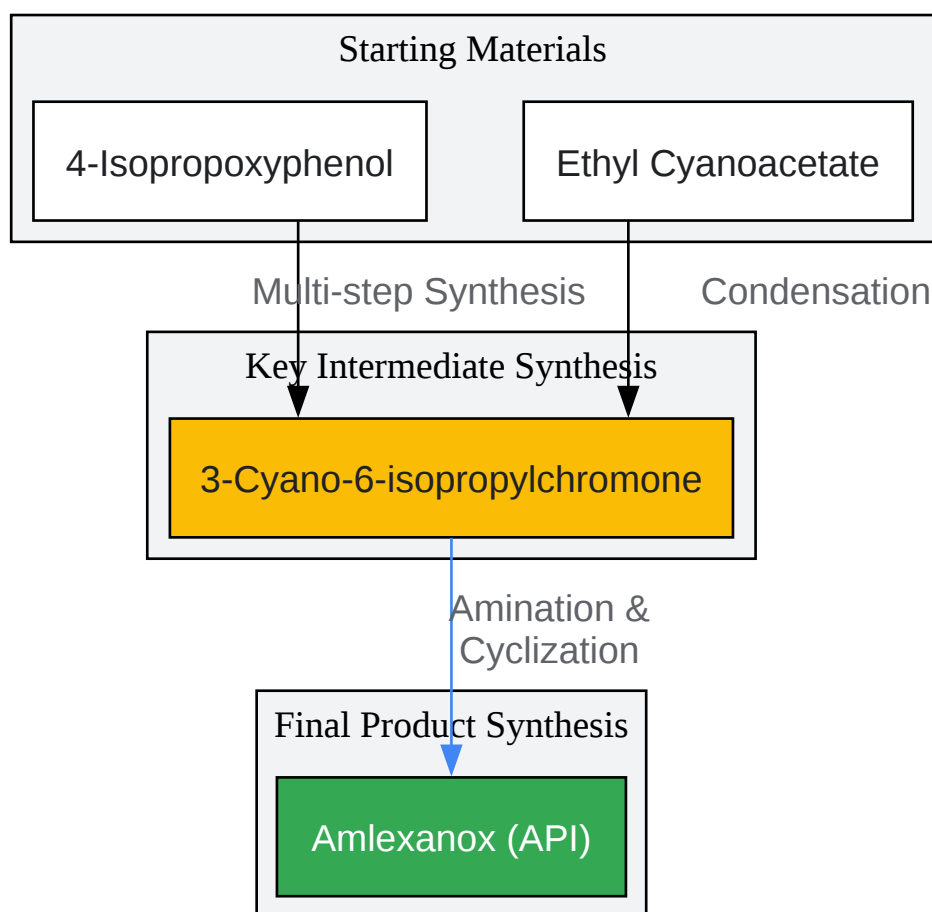
- **Sample Introduction:** Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- **Ionization:** Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), to generate ions.
- **Data Acquisition:** Acquire the mass spectrum over a suitable m/z range (e.g., 50-500). For high-resolution mass spectrometry (HRMS), use a time-of-flight (TOF) or Orbitrap analyzer to determine the exact mass of the molecular ion and confirm the elemental composition.

Role in Drug Development: Synthesis and Signaling Pathway

3-Cyano-6-isopropylchromone is a crucial intermediate in the synthesis of Amlexanox, an anti-inflammatory and anti-allergic agent.^[1] Amlexanox functions as a specific inhibitor of the non-canonical I κ B kinases, TANK-binding kinase 1 (TBK1) and I κ B kinase ϵ (IKK ϵ).

Synthetic Workflow: From Precursor to Active Pharmaceutical Ingredient (API)

The following diagram illustrates the logical workflow for the synthesis of Amlexanox, highlighting the role of **3-Cyano-6-isopropylchromone** as a key starting material.

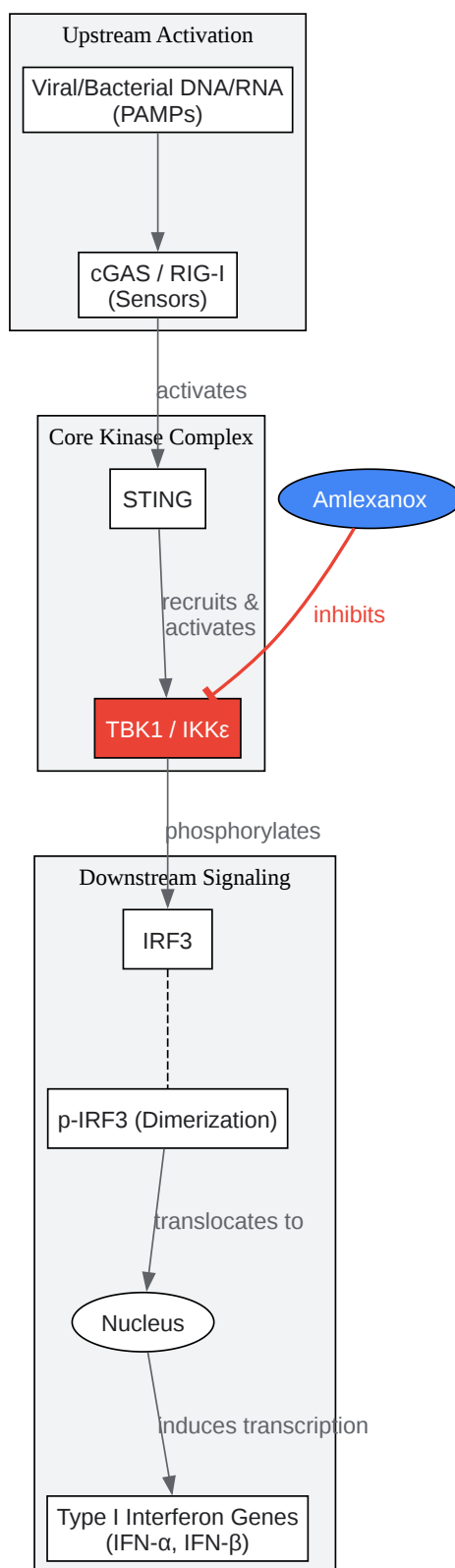


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Synthetic workflow for Amlexanox production.

Signaling Pathway: Inhibition of TBK1/IKK ϵ by Amlexanox

TBK1 and IKK ϵ are key kinases in the innate immune response, particularly in the signaling cascade that leads to the production of type I interferons. The diagram below outlines this pathway and the inhibitory action of Amlexanox.



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Inhibition of the TBK1/IKKε pathway by Amlexanox.

Conclusion

3-Cyano-6-isopropylchromone is a valuable chemical intermediate with well-defined, albeit not centrally published, spectroscopic characteristics. Its role in the synthesis of pharmacologically active compounds like Amlexanox underscores its importance in drug discovery and development. The provided data and workflows serve as a foundational guide for researchers working with this compound, from initial quality control to its application in complex synthetic and biological studies. Further research to publish a definitive, peer-reviewed spectroscopic analysis of this compound would be a valuable contribution to the scientific community.

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References

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- To cite this document: BenchChem. [Spectroscopic and Application Analysis of 3-Cyano-6-isopropylchromone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b119864#spectroscopic-data-nmr-ir-ms-of-3-cyano-6-isopropylchromone]

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